molecular formula C19H21FN4O4 B2457228 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 882749-43-1

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2457228
CAS No.: 882749-43-1
M. Wt: 388.399
InChI Key: ACQRXIMHUIZNKG-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-28-18-7-6-16(24(26)27)12-17(18)21-19(25)13-22-8-10-23(11-9-22)15-4-2-14(20)3-5-15/h2-7,12H,8-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQRXIMHUIZNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Biological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide may exhibit antidepressant properties. Piperazine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study on piperazine derivatives demonstrated that modifications in the phenyl ring could enhance the binding affinity to serotonin receptors, suggesting potential antidepressant effects for this compound .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMIC (μg/mL)
Compound AE. coli32
Compound BS. aureus16
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamideTBD

Further studies are needed to determine the specific antimicrobial efficacy of this compound against known pathogens.

Medicinal Chemistry Applications

1. Drug Development
The unique structure of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide positions it as a candidate for drug development targeting central nervous system disorders. Its ability to interact with multiple receptors makes it a versatile scaffold for synthesizing new therapeutic agents.

Case Study : A series of studies focused on the synthesis of piperazine derivatives revealed that modifications in the side chains could lead to enhanced activity against target receptors associated with anxiety and depression .

Future Research Directions

Future studies should focus on:

  • In vitro and In vivo Testing : Comprehensive testing on various cell lines and animal models to evaluate efficacy and safety.
  • Structural Modifications : Exploring how changes in the molecular structure affect biological activity.
  • Mechanistic Studies : Detailed investigations into the mechanisms behind its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a nitrophenylacetamide moiety makes it particularly interesting for research and potential therapeutic applications .

Biological Activity

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C20H24FN3O2
  • CAS Number : 329079-98-3

This compound features a piperazine ring, a fluorophenyl group, and a methoxy-nitrophenyl moiety, which are critical for its biological activity.

Antidepressant Effects

Research indicates that compounds similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can significantly reduce depressive behaviors in animal models, suggesting that this compound may influence serotonergic and dopaminergic pathways .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. In vitro studies show that it can inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of exosomes associated with neurodegeneration .

Anticancer Activity

Preliminary studies have indicated potential anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine and phenyl groups can enhance its anticancer efficacy .

The biological activity of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide is primarily attributed to:

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
  • Inhibition of nSMase2 : This inhibition leads to decreased levels of ceramide and altered sphingolipid metabolism, which are crucial in cell signaling and apoptosis.

Case Studies

  • Animal Models : In a study involving mouse models of depression, administration of the compound resulted in significant behavioral improvements compared to control groups. The results suggest a dose-dependent relationship with observed antidepressant effects .
  • Cell Line Studies : In vitro assays demonstrated that 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide induced apoptosis in cancer cell lines, with IC50 values indicating effectiveness at low concentrations .

Data Table

Activity TypeModel TypeObserved EffectReference
AntidepressantMouse modelsReduced depressive behavior
NeuroprotectionIn vitroInhibition of nSMase2
AnticancerCancer cell linesInduced apoptosis

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